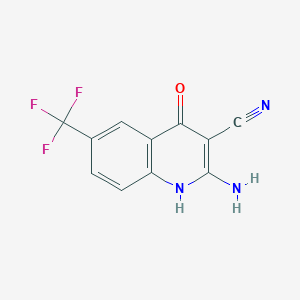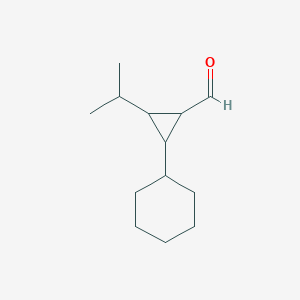
2-Cyclohexyl-3-(propan-2-yl)cyclopropane-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclohexyl-3-(propan-2-yl)cyclopropane-1-carbaldehyde is a unique organic compound characterized by its cyclohexyl and cyclopropane rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexyl-3-(propan-2-yl)cyclopropane-1-carbaldehyde typically involves the formation of the cyclopropane ring followed by the introduction of the cyclohexyl and propan-2-yl groups. One common method involves the cyclopropanation of an appropriate alkene using a reagent such as diazomethane or a Simmons-Smith reagent. The cyclohexyl group can be introduced via a Grignard reaction or a similar organometallic coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclohexyl-3-(propan-2-yl)cyclopropane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyclopropane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles under basic or acidic conditions
Major Products
Oxidation: 2-Cyclohexyl-3-(propan-2-yl)cyclopropane-1-carboxylic acid
Reduction: 2-Cyclohexyl-3-(propan-2-yl)cyclopropane-1-methanol
Substitution: Depending on the nucleophile, various substituted cyclopropane derivatives
Wissenschaftliche Forschungsanwendungen
2-Cyclohexyl-3-(propan-2-yl)cyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly for its unique structural properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Cyclohexyl-3-(propan-2-yl)cyclopropane-1-carbaldehyde depends on its specific application. In chemical reactions, the aldehyde group is typically the reactive site, participating in various nucleophilic addition and oxidation-reduction reactions. The cyclopropane ring can also undergo ring-opening reactions under certain conditions, leading to the formation of more stable products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexylcarbaldehyde: Similar in structure but lacks the cyclopropane ring.
Propan-2-ylcyclopropane: Contains the cyclopropane ring but lacks the cyclohexyl and aldehyde groups.
Cyclopropanecarboxaldehyde: Contains the cyclopropane ring and aldehyde group but lacks the cyclohexyl and propan-2-yl groups.
Uniqueness
2-Cyclohexyl-3-(propan-2-yl)cyclopropane-1-carbaldehyde is unique due to the combination of its cyclohexyl and cyclopropane rings, along with the presence of an aldehyde group. This structural complexity provides it with distinct chemical properties and reactivity, making it valuable for various research applications.
Eigenschaften
Molekularformel |
C13H22O |
|---|---|
Molekulargewicht |
194.31 g/mol |
IUPAC-Name |
2-cyclohexyl-3-propan-2-ylcyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C13H22O/c1-9(2)12-11(8-14)13(12)10-6-4-3-5-7-10/h8-13H,3-7H2,1-2H3 |
InChI-Schlüssel |
AUKBJYVTNAQGJA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1C(C1C2CCCCC2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




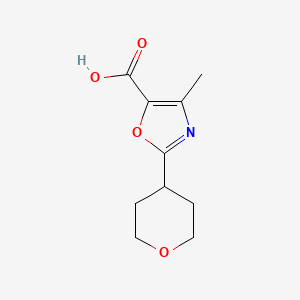
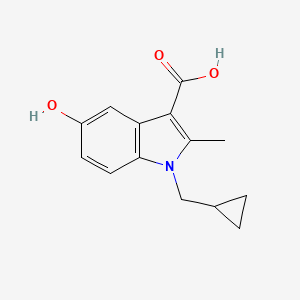
![({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)(pentan-3-yl)amine](/img/structure/B13221660.png)

![4-Chloro-2-phenyl-5-(thiophen-2-YL)thieno[2,3-D]pyrimidine](/img/structure/B13221670.png)
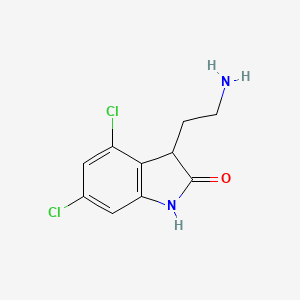
![9-Amino-2H,3H,5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-one](/img/structure/B13221683.png)
![5-[2-(Trifluoromethyl)cyclohexyl]-1,3,4-oxadiazol-2-amine](/img/structure/B13221690.png)
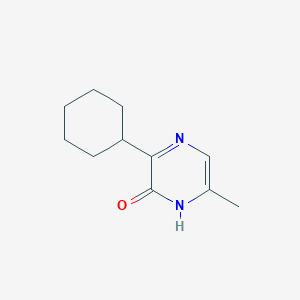
![[6-(Bromodifluoromethyl)pyridin-3-yl]methanol](/img/structure/B13221699.png)
![5-(Azetidin-3-yl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B13221706.png)
